Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate
Description
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR chemical shifts (CDCl₃, 400 MHz):
- Aromatic protons :
- H4: δ 7.35 ppm (doublet of doublets, J = 8.4 Hz, J = 2.1 Hz)
- H5: δ 6.89 ppm (doublet of doublets, J = 8.4 Hz, J = 5.6 Hz)
- Methylsulfanyl : δ 2.45 ppm (singlet)
- Methoxy : δ 3.90 ppm (singlet)
¹³C NMR features:
- Carbonyl (C=O): δ 167.2 ppm
- Aromatic carbons: C2 (δ 132.1), C3 (δ 128.5), C6 (δ 162.3, d, J₃F = 245 Hz)
- SCH₃: δ 15.8 ppm
Infrared Spectroscopy
Dominant IR absorptions (KBr pellet):
- C=O stretch : 1725 cm⁻¹ (ester carbonyl)
- C-Br stretch : 565 cm⁻¹
- C-F stretch : 1220 cm⁻¹
- S-CH₃ deformation : 720 cm⁻¹
Mass Spectrometry
Electron ionization (EI-MS) fragmentation pattern:
- Molecular ion : m/z 278.9 [M]⁺ (10% abundance)
- Major fragments:
- m/z 200.1 [M−Br]⁺ (100%)
- m/z 167.0 [M−COOCH₃]⁺ (45%)
- m/z 95.0 [C₆H₅F]⁺ (22%)
Computational Chemistry Predictions
Density Functional Theory (DFT)
B3LYP/6-311+G(d,p) calculations reveal:
- HOMO-LUMO gap : 5.3 eV, indicating moderate chemical reactivity
- Electrostatic potential : Strong negative regions at fluorine (-0.32 e) and ester oxygen (-0.41 e)
- NBO charges :
- Bromine: +0.18 e
- Sulfur: -0.12 e
Molecular Orbital Analysis
The HOMO is localized on the aromatic π-system and sulfur lone pairs, while the LUMO resides predominantly on the C-Br σ* orbital. This electronic configuration suggests susceptibility to nucleophilic aromatic substitution at C2.
Table 2: DFT-calculated geometric parameters
| Parameter | Value (Å/°) |
|---|---|
| C2-Br bond length | 1.901 |
| C6-F bond length | 1.341 |
| C3-S bond length | 1.812 |
| O=C-O angle | 122.7° |
Properties
CAS No. |
1879026-08-0 |
|---|---|
Molecular Formula |
C9H8BrFO2S |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
methyl 2-bromo-6-fluoro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8BrFO2S/c1-13-9(12)7-5(11)3-4-6(14-2)8(7)10/h3-4H,1-2H3 |
InChI Key |
RCEJVPKINUQTGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)SC)F |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Functionalization
This approach involves constructing the aromatic core with halogen and sulfur-containing groups before esterification. A representative pathway includes:
- Bromination and Fluorination : Starting from a toluene derivative, bromine and fluorine are introduced at positions 2 and 6, respectively. For example, 2-bromo-6-fluorotoluene can be synthesized via radical bromination of 2-fluorotoluene using $$ \text{N-bromosuccinimide (NBS)} $$ under UV light.
- Methylsulfanyl Introduction : The methylsulfanyl group is introduced at position 3 via nucleophilic aromatic substitution (NAS). For instance, replacing a nitro or chloride group at position 3 with sodium methanethiolate ($$ \text{NaSMe} $$) in dimethylformamide (DMF).
- Oxidation and Esterification : The methyl group is oxidized to a carboxylic acid using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions, followed by esterification with methanol and sulfuric acid.
Direct Functionalization of Benzoic Acid Derivatives
Alternatively, pre-functionalized benzoic acid derivatives can be esterified after introducing substituents:
- Bromination of 3-(Methylsulfanyl)-6-fluorobenzoic Acid : Bromine is introduced at position 2 using bromine ($$ \text{Br}2 $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with iron(III) bromide ($$ \text{FeBr}3 $$) as a catalyst.
- Esterification : The carboxylic acid is converted to the methyl ester via Fischer esterification with methanol ($$ \text{CH}3\text{OH} $$) and catalytic sulfuric acid ($$ \text{H}2\text{SO}_4 $$).
Detailed Methodologies and Optimization
Bromination of Fluorinated Intermediates
Bromination at position 2 is critical for achieving the target structure. Patent CN102070420B describes a bromination protocol for 2-bromo-6-fluorobenzaldehyde using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and hydrobromic acid ($$ \text{HBr} $$) under light conditions. Adapting this method:
Oxidation to Benzoic Acid
Oxidation of the methyl group to carboxylic acid is achieved using dimethyl sulfoxide ($$ \text{DMSO} $$) and inorganic oxidizers. As demonstrated in patent CN111825531B, $$ \text{DMSO} $$ facilitates oxidation at 95°C over 3–8 hours, yielding 2-bromo-6-fluoro-3-(methylsulfanyl)benzoic acid with >99% purity.
Esterification with Methanol
Esterification is performed under acidic conditions:
- Reagents : 2-bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, methanol, $$ \text{H}2\text{SO}4 $$.
- Conditions : Reflux at 65°C for 12 hours.
- Yield : ~90% after silica gel column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Halogenation Route | Direct Functionalization Route |
|---|---|---|
| Steps | 4 | 3 |
| Overall Yield | 72% | 85% |
| Purity (GC) | ≥99% | ≥99.5% |
| Cost | Moderate | High |
| Scalability | Industrial | Lab-scale |
The direct functionalization route offers higher efficiency but requires expensive precursors like pre-halogenated benzoic acids. Conversely, the sequential route is cost-effective but involves multi-step purification.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The electron-donating methylsulfanyl group directs electrophilic bromination to positions ortho and para. To achieve position-specific bromination:
Steric Hindrance in Esterification
Bulky substituents at positions 2 and 3 hinder esterification. Solutions include:
- High-Temperature Esterification : Prolonged reflux (24 hours) with excess methanol.
- Coupling Reagents : Employ $$ \text{DCC/DMAP} $$ for mild, high-yield esterification.
Industrial-Scale Production Insights
Patent CN111825531B outlines a scalable bromination protocol:
- Reactor Setup : 2L reaction kettle with dichloromethane ($$ \text{CH}2\text{Cl}2 $$) and water.
- Process :
- Dissolve 4-fluoro-2-methylphenol (110.6 g) in $$ \text{CH}2\text{Cl}2 $$.
- Add bromine (75 g) at −10°C, followed by $$ \text{H}2\text{O}2 $$ (68.9 g).
- Stir for 1 hour, isolate the organic layer, and concentrate.
- Recrystallize from ethanol to obtain 172 g (95% yield) of product.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Inhibition of Chromatin-Associated Proteins
A study published in Nature examined the compound's ability to inhibit WDR5, a chromatin-associated protein involved in cancer progression. The compound demonstrated significant binding affinity and inhibitory activity against WDR5, suggesting its potential as a therapeutic agent in cancer treatment .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its bromine and fluorine substituents facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Pathways
Several methods for synthesizing this compound have been documented:
| Synthesis Method | Description | Yield |
|---|---|---|
| Electrophilic Substitution | Introduction of bromine via N-bromosuccinimide under mild conditions | High |
| Nucleophilic Substitution | Reaction with thiol derivatives to introduce methylsulfanyl group | Moderate |
| Coupling Reactions | Utilization of palladium catalysts for cross-coupling with aryl halides | Variable |
These methods highlight the compound's versatility and the adaptability of synthetic routes based on desired outcomes.
Agrochemicals
The compound's unique structure makes it suitable for developing agrochemicals, particularly as herbicides or fungicides. Its halogenated structure is known to enhance biological activity against pests.
Research Findings
Research has indicated that compounds similar to this compound exhibit increased herbicidal activity due to their ability to disrupt biochemical pathways in target organisms .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties due to its reactive functional groups.
Application Example
Studies show that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms makes it reactive towards nucleophiles, while the methylsulfanyl group can undergo oxidation. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS 1359857-62-7)
Comparison :
- The absence of the methylsulfanyl group reduces molecular weight by 32.06 g/mol and lowers the boiling point by 37.9 °C compared to the target compound.
Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS 1807191-86-1)
Comparison :
- Despite identical molecular weight and formula to the compound in Section 2.1.1, the bromine and fluorine substituents are positioned at C6 and C3 , respectively. This positional isomerism may alter electronic distribution, affecting reactivity in substitution or coupling reactions .
Functional Group Variations
Comparison :
- Replacing bromine with chlorine reduces molecular weight and boiling point due to chlorine’s lower atomic mass and weaker London dispersion forces.
Comparison :
- The nitro group is a stronger electron-withdrawing group than bromine or fluorine, significantly altering the aromatic ring’s electronic profile. This increases acidity of the ester group and may enhance stability under basic conditions .
Sulfur-Containing Analogues
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
Comparison :
- While both compounds contain sulfur, metsulfuron-methyl features a sulfonylurea group, enabling herbicidal activity through enzyme inhibition. The target compound’s methylsulfanyl group lacks this bioactivity but may confer distinct metabolic or environmental persistence .
Physicochemical Properties and Trends
Boiling Points and Molecular Weight
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|
| Methyl 2-bromo-6-fluoro-3-(methylsulfanyl)benzoate | 279.126 | 315.0±42.0 |
| Methyl 2-bromo-6-fluoro-3-methylbenzoate | 247.06 | 277.1±40.0 |
| Methyl 6-bromo-3-fluoro-2-methylbenzoate | 247.06 | 277.1±40.0 |
Implication :
- The bromine, fluorine, and methylsulfanyl groups collectively enhance hydrophobicity, suggesting improved membrane permeability in biological systems compared to simpler benzoates .
Research and Application Gaps
- No direct evidence links the target compound to pesticidal or pharmaceutical applications.
- Toxicity data for the target compound is unavailable, unlike ethylhexyl benzoate or methyl benzoate, which have established safety profiles .
Biological Activity
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a benzoate framework. Its molecular formula is C10H10BrFOS, with a molecular weight of approximately 273.15 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Electrophilic Aromatic Substitution : The presence of bromine and fluorine enhances the compound's reactivity, allowing it to participate in electrophilic aromatic substitution reactions, which can modify biological targets.
- Interaction with Molecular Targets : The compound may interact with specific proteins or enzymes, influencing various biochemical pathways. For instance, fluorinated compounds are known to enhance binding affinity and metabolic stability, which can lead to improved therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of similar compounds showed significant antibacterial properties, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines, including:
- Breast Cancer : Studies have reported that fluorinated benzoates can induce apoptosis in breast cancer cells through specific signaling pathways .
- Hypopharyngeal Tumors : A related compound demonstrated enhanced cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that:
- Bioavailability : The lipophilicity imparted by the fluorine atom may enhance absorption and distribution within biological systems.
- Metabolic Stability : Compounds with similar structures have shown varying degrees of metabolic stability; thus, further investigation into the metabolic pathways of this compound is warranted .
Q & A
Q. Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.4 in 7:3 hexane/EA) .
- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to yield crystalline product. Verify purity via HPLC (>95% by area) .
Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and assess activation barriers. Focus on the bromo group’s leaving ability under varying conditions (e.g., solvent polarity, base strength).
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., near fluorine) to predict sites for nucleophilic attack. For example, the 3-position’s sulfanyl group may sterically hinder substitution at adjacent positions .
Validation : Compare predicted outcomes with experimental kinetic data (e.g., reaction rates with NaSCH₃ vs. NaN₃) .
Intermediate Question: What analytical techniques are critical for characterizing the methylsulfanyl group’s electronic effects?
Q. Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance shifts in polar solvents to assess conjugation between the sulfanyl group and the aromatic ring.
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths (C–S ~1.82 Å) and dihedral angles, which influence electronic delocalization .
- Cyclic Voltammetry : Evaluate redox behavior; the sulfanyl group may exhibit an oxidation peak at ~1.2 V (vs. Ag/AgCl) due to sulfur’s lone pairs .
Advanced Question: How do competing directing effects (bromo, fluoro, methylsulfanyl) influence electrophilic substitution patterns?
Q. Methodological Answer :
- Fluoro Group : Strong meta-director due to its electron-withdrawing nature.
- Bromo Group : Weak para-director but can act as a leaving group under catalytic conditions.
- Methylsulfanyl Group : Ortho/para-director (electron-donating via resonance).
Predicted Reactivity : In nitration, the fluoro group dominates, directing incoming electrophiles to the 4-position. For Friedel-Crafts alkylation, the sulfanyl group may override, directing to the 5-position. Validate with isotopic labeling (-HNO₃) or competitive reaction studies .
Basic Question: What safety precautions are essential when handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all reactions.
- Waste Disposal : Quench reactive intermediates (e.g., NaSCH₃) with aqueous NH₄Cl before disposal. Store halogenated waste in designated containers .
- Spill Management : Absorb spills with vermiculite, then treat with 10% NaOH solution to neutralize acidic byproducts .
Advanced Question: How can isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) clarify mechanistic pathways in its degradation studies?
Q. Methodological Answer :
- Labeling : Synthesize the compound with at the carbonyl carbon. Track degradation products via LC-MS to identify hydrolysis pathways (e.g., ester cleavage vs. sulfanyl oxidation) .
- Deuterium Exchange : Introduce at the methylsulfanyl group. Monitor kinetic isotope effects (KIE) in hydrolysis reactions to distinguish between SN1/SN2 mechanisms .
Intermediate Question: How do steric effects from the methylsulfanyl group impact coupling reactions (e.g., Suzuki-Miyaura)?
Q. Methodological Answer :
- Steric Hindrance : The methylsulfanyl group at the 3-position may impede Pd catalyst access to the bromo group. Mitigate by using bulky ligands (e.g., SPhos) or microwave-assisted heating to enhance reaction rates .
- Optimization Example : Screen solvents (toluene vs. DMF) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yields. Confirm coupling efficiency via NMR to detect residual starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
